molecular formula C21H15BrN2O3S B3927639 3-bromo-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide

3-bromo-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide

Cat. No. B3927639
M. Wt: 455.3 g/mol
InChI Key: RRBRMSOVSURHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various studies to understand its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide is not fully understood. However, it is known to interact with specific proteins and enzymes in cells, altering their activity and function. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinases, which are involved in cellular signaling pathways. It has also been shown to bind to specific proteins, such as transcription factors, and modulate their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific proteins and enzymes it interacts with. This compound has been shown to affect various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been shown to modulate immune responses and inflammation in certain disease states.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide in lab experiments is its specificity for certain proteins and enzymes. This compound can be used to selectively target specific cellular processes and study their function. However, one limitation of using this compound is its potential toxicity and side effects, which can vary depending on the specific experimental conditions.

Future Directions

There are several future directions for research involving 3-bromo-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide. One potential area of study is the development of new drugs and therapies based on the compound's mechanism of action. This compound could also be used to investigate the role of specific proteins and enzymes in disease states and to develop new diagnostic tools. Additionally, future research could focus on optimizing the synthesis and purification of the compound to improve its yield and purity.

Scientific Research Applications

3-bromo-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide has been extensively studied for its potential applications in scientific research. This compound has been used as a tool to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. It has also been used to investigate the role of specific proteins in disease states and to develop new drugs and therapies.

properties

IUPAC Name

3-bromo-N-(dibenzofuran-3-ylcarbamothioyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O3S/c1-26-18-9-6-12(10-16(18)22)20(25)24-21(28)23-13-7-8-15-14-4-2-3-5-17(14)27-19(15)11-13/h2-11H,1H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBRMSOVSURHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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